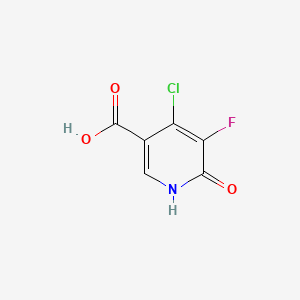![molecular formula C14H9BrF2N2O2S B13925057 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a phenylsulfonyl group attached to the pyrrolopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the difluoromethyl group and the phenylsulfonyl group under specific reaction conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. The use of advanced technologies and equipment ensures the consistent production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The bromine atom and other functional groups can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- is unique due to the presence of the difluoromethyl and phenylsulfonyl groups, which impart distinct chemical properties and potential biological activities. These functional groups differentiate it from other similar compounds and contribute to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H9BrF2N2O2S |
|---|---|
Poids moléculaire |
387.20 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-bromo-2-(difluoromethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9BrF2N2O2S/c15-11-6-7-18-14-10(11)8-12(13(16)17)19(14)22(20,21)9-4-2-1-3-5-9/h1-8,13H |
Clé InChI |
SVKNBKMRCITRDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



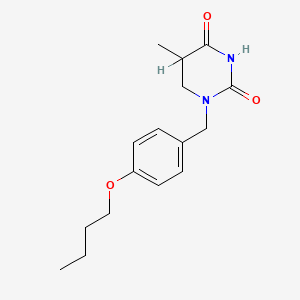
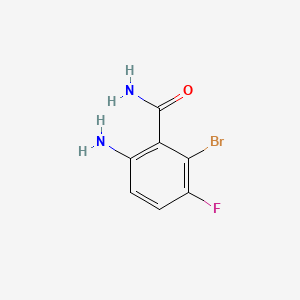
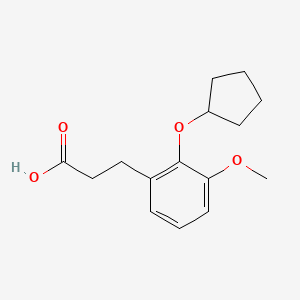
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
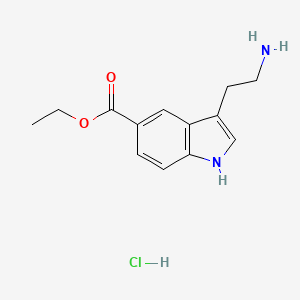
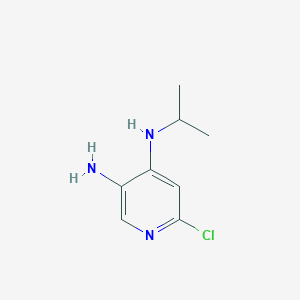
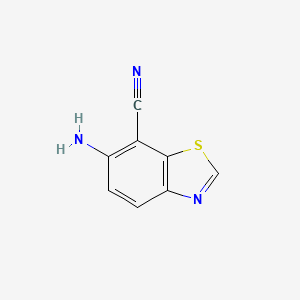
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
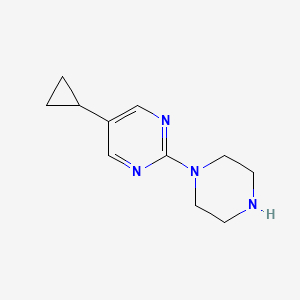
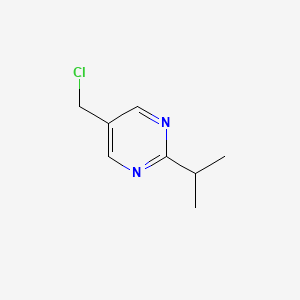

![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
